6-Formylpyridine-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

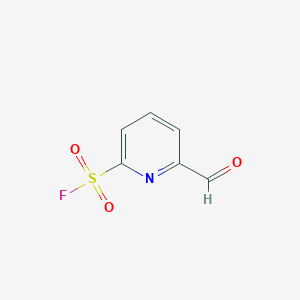

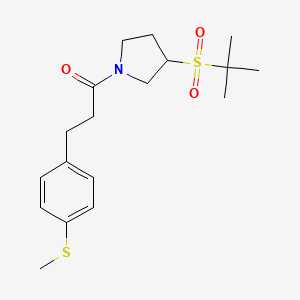

6-Formylpyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2377033-21-9. It has a molecular weight of 189.17 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

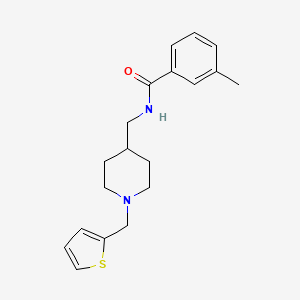

The InChI code for this compound is 1S/C6H4FNO3S/c7-12(10,11)6-3-1-2-5(4-9)8-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Radiopharmaceutical Development

Sulfonyl fluorides, including structures related to 6-Formylpyridine-2-sulfonyl fluoride, have been explored as potential labeling agents for PET chemistry. Their ability to incorporate fluorine-18 (18F) under aqueous conditions offers significant advantages in the development of radiopharmaceuticals. A study by Inkster et al. (2012) developed a general route to prepare bifunctional arylsulfonyl [18F]fluorides from sulfonyl chloride analogues. This process facilitated the synthesis of [18F)-labelled biomarkers at room temperature, demonstrating the utility of sulfonyl fluorides in the facile preparation of radiotracers for PET imaging (Inkster et al., 2012).

Synthesis of Sulfonyl Fluorides

Laudadio et al. (2019) reported a mild and environmentally benign electrochemical approach to prepare sulfonyl fluorides, highlighting their value in various applications, including sulfur(VI) fluoride exchange-based "click chemistry." This novel method uses thiols or disulfides and KF to access a broad range of sulfonyl fluorides, showcasing the versatility and efficiency of this synthesis route in creating functional groups essential for chemical biology and drug discovery (Laudadio et al., 2019).

Chemical Biology and Molecular Pharmacology

Research by Xu et al. (2019) introduced a facile approach for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation. This method leverages abundant carboxylic acid feedstock to produce sulfonyl fluoride compounds with significant structural diversity, facilitating the development of sulfonyl fluorides as reactive probes in chemical biology and molecular pharmacology. This advancement enables the rapid construction of compound libraries pivotal for drug discovery and biochemical research (Xu et al., 2019).

properties

IUPAC Name |

6-formylpyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3S/c7-12(10,11)6-3-1-2-5(4-9)8-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJQKYCTSHKBFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2625899.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625903.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2625905.png)

![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2625906.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625912.png)